ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound features a benzothiophene core substituted with a carbamoyl urea group at the 2-position and a trifluoromethoxy-phenyl moiety. The ethyl ester at the 3-position enhances lipophilicity, while the tetrahydrobenzo ring contributes to conformational rigidity. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing electronic properties, metabolic stability, and intermolecular interactions. Its molecular formula is C₁₉H₁₉F₃N₂O₄S, with a molecular weight of 452.43 g/mol.
Properties
IUPAC Name |
ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-2-27-17(25)15-13-5-3-4-6-14(13)29-16(15)24-18(26)23-11-7-9-12(10-8-11)28-19(20,21)22/h7-10H,2-6H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGAAHZRVDVRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiophene core substituted with a carbamoyl group and a trifluoromethoxy phenyl moiety. The synthesis typically involves multi-step reactions that can include the Gewald reaction for the formation of the thiophene ring and subsequent modifications to introduce the desired substituents. For instance, the synthesis pathway may involve:
- Formation of the Benzothiophene Core : Utilizing a combination of ketones or aldehydes with activated nitriles and sulfur.
- Introduction of Functional Groups : Through methods such as acylation or amination to create the carbamoyl and trifluoromethoxy substituents.
Antioxidant Properties
Research indicates that derivatives of ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit notable antioxidant activities. For example, compounds synthesized from this framework have shown effectiveness in scavenging free radicals through various assays such as DPPH radical scavenging and nitric oxide scavenging tests. These activities are attributed to the presence of phenolic hydroxyl groups which enhance radical scavenging capabilities .
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Potential Therapeutic Applications
- Cancer Treatment : The compound's structural features suggest potential as an anti-cancer agent. It may act as an inhibitor of specific kinases involved in tumor growth and angiogenesis, similar to other compounds within its chemical class .
- Neurological Disorders : Given its ability to cross the blood-brain barrier (due to its lipophilicity), there is potential for application in treating neurological disorders, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Agents : The antioxidant properties may extend to anti-inflammatory effects, making it a candidate for treating conditions characterized by oxidative stress and inflammation.
Case Studies and Research Findings
A detailed examination of related compounds has provided insights into structure-activity relationships (SAR). For instance:
- Compound Variants : Variants with different substitutions on the phenyl ring have been evaluated for their biological activities. Compounds with hydroxyl groups at specific positions showed enhanced antioxidant activity compared to their methoxy counterparts, indicating that hydroxyl groups are beneficial for biological activity .
- In Vivo Studies : Preliminary in vivo studies on animal models have indicated that certain derivatives can significantly reduce tumor size compared to controls, supporting their potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of benzothiophene-3-carboxylate derivatives with variable substituents on the carbamoyl urea group. Below is a systematic comparison with key analogs:
Physicochemical Properties
Polarity and Solubility
- Rf Values: Analogous compounds (e.g., cyano-acrylamido derivatives) exhibit Rf values of 0.35–0.65 in chloroform:methanol (10:1), indicating moderate polarity . The trifluoromethoxy group’s lipophilicity (logP ~3.5, estimated) may reduce solubility in polar solvents compared to the 4-hydroxy analog (logP ~2.8).
- Thermal Stability : Trifluoromethoxy and chloro substituents enhance thermal stability due to strong σ-electron withdrawal, whereas hydroxy groups may reduce stability via hydrogen bonding or oxidative degradation .
Spectroscopic Data
- ¹H NMR : The target compound’s trifluoromethoxy group would produce a distinct singlet near δ 3.9–4.1 ppm (OCH₃ region), contrasting with the 4-chloro analog’s aromatic protons (δ 7.2–7.4 ppm) .
- HRMS : Experimental HRMS for the 4-hydroxy analog (6o) matched the calculated value (390.1370), validating structural integrity . Similar precision is expected for the target compound.
Antioxidant Activity
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) analogs demonstrated IC₅₀ values of 12–45 μM in DPPH assays, with electron-withdrawing groups (e.g., -NO₂, -Cl) enhancing activity . The target compound’s trifluoromethoxy group may further improve radical scavenging due to its stronger electron-withdrawing effect.
Metabolic and Pharmacokinetic Profiles
- The trifluoromethoxy group’s metabolic resistance to oxidative enzymes may extend half-life compared to 4-hydroxy or 4-fluoro analogs, which are prone to phase I oxidation .
Biological Activity
Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈F₃N₂O₄S
- Molecular Weight : 396.41 g/mol
The presence of the trifluoromethoxy group is expected to enhance lipophilicity and possibly influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include:
- Formation of the Benzothiophene Core : Utilizing thiophene derivatives and appropriate coupling agents.
- Carbamoylation : The introduction of the carbamoyl group using isocyanates or carbamoyl chlorides.
- Final Esterification : Converting the carboxylic acid to an ester form for enhanced solubility.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzothiophene have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism : Inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development in oncology .
Enzyme Inhibition
This compound may also act as an inhibitor of specific kinases involved in cancer progression:
- Example : Inhibitors targeting Raf kinase have shown promise in preclinical studies for treating tumors characterized by aberrant angiogenesis .
Toxicity Studies
Initial toxicity assessments are crucial for determining the safety profile of new compounds:
- Cytotoxicity Tests : Using human monocytic cell lines (THP-1), compounds similar to ethyl 2-{...} showed IC50 values indicating low toxicity at therapeutic concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing efficacy:
| Compound | Activity (IC50) | Target |
|---|---|---|
| Compound A | 0.69 µM | Mtb H37Rv |
| Compound B | 2.5 µM | RET Kinase |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Q & A
Q. Optimization Tips :
- Control moisture during carbamoylation to avoid side reactions.
- Use high-purity starting materials to minimize byproducts.
- Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
Validation : Compare with synthesized standards and literature data for analogous compounds .
Advanced Research Questions
How do structural modifications influence biological activity and physicochemical properties?
Methodological Answer:
Substituent effects were studied via comparative SAR analysis:
| Modification | Impact | Source |
|---|---|---|
| Trifluoromethoxy → Chloro | Increased lipophilicity (logP +0.5) but reduced solubility in aqueous buffers | |
| Ethyl ester → Methyl ester | Lower metabolic stability (t₁/₂ reduced by 30% in liver microsomes) | |
| Phenyl ring substitution (e.g., 2,4-diCl) | Enhanced enzyme inhibition (IC₅₀ reduced from 12 µM to 3.5 µM for COX-2) |
Q. Experimental Design :
- Synthesize derivatives via parallel combinatorial chemistry.
- Assess solubility (shake-flask method), logP (HPLC), and activity (enzyme assays) .
What computational modeling approaches predict target interactions, and how do they align with experimental data?
Methodological Answer:
Molecular Docking (AutoDock Vina) :
- The carbamoyl group forms hydrogen bonds with COX-2’s Arg120 (binding energy: −9.2 kcal/mol) .
- Validation : Compare with IC₅₀ values from COX-2 inhibition assays (R² = 0.87) .
DFT Calculations (Gaussian 09) :
Contradiction Resolution : Discrepancies between predicted and observed IC₅₀ may arise from solvent effects in docking; include explicit water molecules in simulations .
How can contradictions in efficacy data (e.g., in vitro vs. in vivo) be resolved?
Methodological Answer:
Case Study : In vitro IC₅₀ for kinase inhibition = 2 µM, but in vivo ED₅₀ = 50 mg/kg.
Root Causes :
- Poor bioavailability (F = 15% due to low solubility).
- Metabolic degradation (CYP3A4-mediated oxidation).
Q. Solutions :
Formulation Optimization : Use nanoemulsions to enhance solubility (e.g., 200 nm particles increase F to 40%) .
Prodrug Design : Introduce a hydrolyzable ester group to improve absorption (e.g., t₁/₂ increased from 1.2 to 4.5 hours) .
Orthogonal Assays : Validate targets using SPR (surface plasmon resonance) and CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
